

An In-depth Technical Guide to the Mass Fragmentation Pattern of Vandetanib-d4

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Compound of Interest

Compound Name: Vandetanib-d4

Cat. No.: B584742

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass fragmentation pattern of **Vandetanib-d4**, a deuterated internal standard for the tyrosine kinase inhibitor Vandetanib. Understanding the fragmentation of this molecule is crucial for the development of robust bioanalytical methods for pharmacokinetic and metabolic studies. This document outlines the predicted fragmentation pathway, relevant experimental protocols, and the signaling pathways associated with Vandetanib's mechanism of action.

Vandetanib and Vandetanib-d4: Structure and Properties

Vandetanib is a multi-target tyrosine kinase inhibitor that targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.^{[1][2][3]} Its chemical formula is $C_{22}H_{24}BrFN_4O_2$ with a molecular weight of 475.36 g/mol .

Vandetanib-d4 is a deuterated analog of Vandetanib, commonly used as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are located on the piperidine ring at the 2,2,6,6-positions. This specific labeling provides a stable isotopic signature with a 4 Dalton mass shift from the parent compound, Vandetanib.

Table 1: Physicochemical Properties of Vandetanib and **Vandetanib-d4**

Property	Vandetanib	Vandetanib-d4
IUPAC Name	N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine	N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Molecular Formula	C ₂₂ H ₂₄ BrFN ₄ O ₂	C ₂₂ H ₂₀ D ₄ BrFN ₄ O ₂
Molecular Weight	475.36 g/mol	479.38 g/mol
Monoisotopic Mass	474.1067 u	478.1318 u

Mass Spectrometry Analysis and Fragmentation Pattern

The analysis of Vandetanib and its deuterated internal standard is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the positive ion mode.

Mass Fragmentation of Vandetanib

Under ESI-MS/MS conditions, Vandetanib typically forms a protonated molecule $[M+H]^+$ at an m/z of 475.1. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several product ions. The most abundant and characteristic product ion is observed at m/z 112.1. This fragment corresponds to the cleavage of the ether linkage and subsequent fragmentation of the N-methylpiperidine moiety.

Predicted Mass Fragmentation of Vandetanib-d4

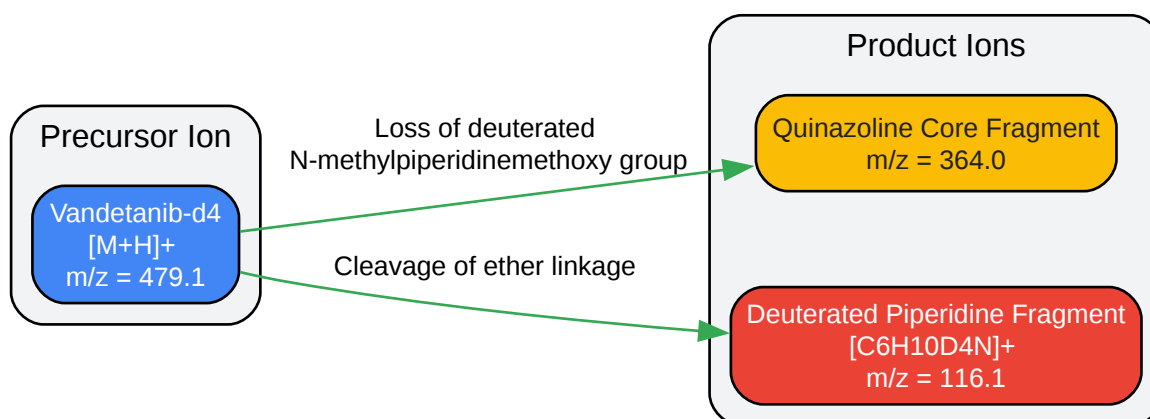
Given that the deuterium atoms in **Vandetanib-d4** are located on the piperidine ring, the fragmentation pattern is expected to be analogous to that of Vandetanib, with a corresponding mass shift in the fragment containing the deuterated piperidine ring. The protonated molecule $[M+D_4+H]^+$ will have an m/z of 479.1. The characteristic product ion, resulting from the cleavage of the deuterated N-methylpiperidine moiety, is predicted to have an m/z of 116.1, which is 4 mass units higher than the corresponding fragment of Vandetanib.

Table 2: Key Mass Transitions for Vandetanib and **Vandetanib-d4**

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Vandetanib	475.1	112.1
Vandetanib-d4	479.1	116.1

Proposed Fragmentation Pathway

The following diagram illustrates the proposed mass fragmentation pathway for **Vandetanib-d4**.



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Proposed fragmentation of **Vandetanib-d4**.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of **Vandetanib-d4** using LC-MS/MS. Specific parameters may need to be optimized for different instrumentation and matrices.

Sample Preparation: Protein Precipitation

- To 100 μ L of plasma sample, add 10 μ L of **Vandetanib-d4** internal standard solution (e.g., 100 ng/mL in methanol).

- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

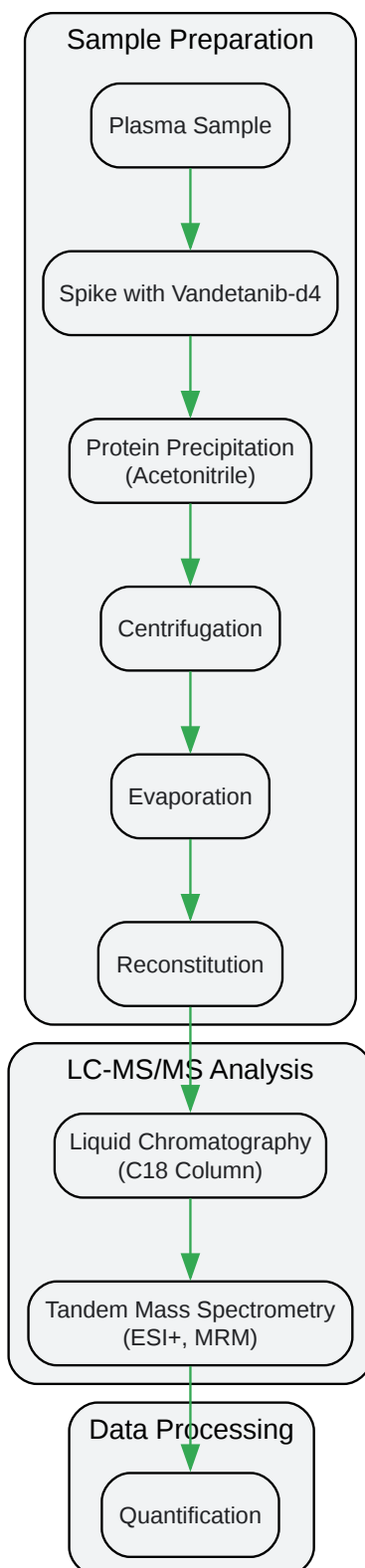
Liquid Chromatography (LC) Conditions

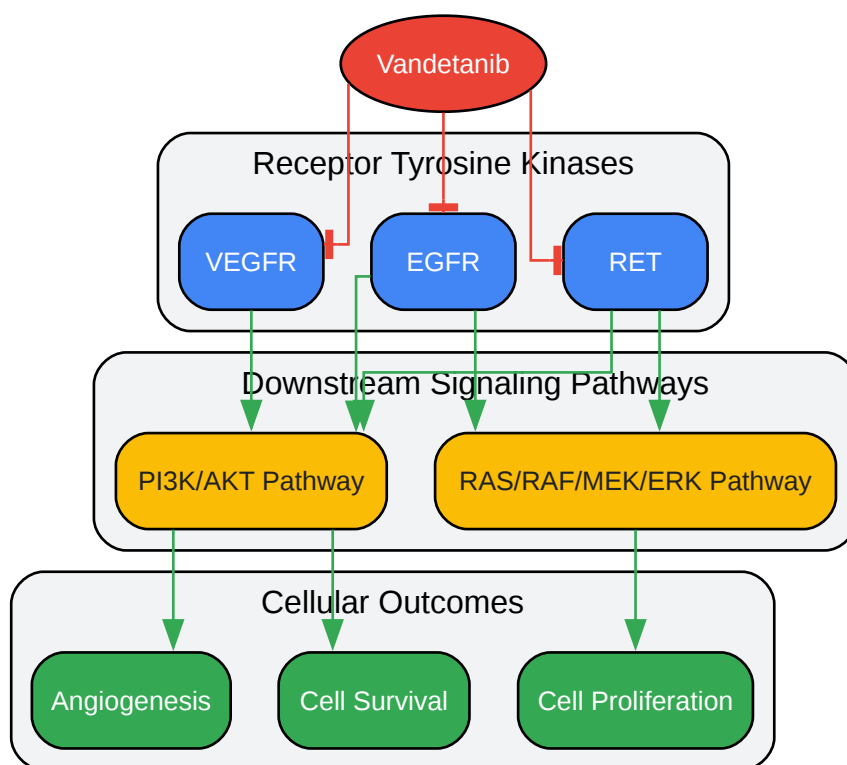
- LC System: Agilent 1200 series or equivalent
- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-5.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

- Injection Volume: 5 μ L

Mass Spectrometry (MS) Conditions

- MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Gas 1 (Nebulizer Gas): 50 psi
- Ion Source Gas 2 (Turbo Gas): 60 psi
- Curtain Gas: 30 psi
- Collision Gas (CAD): 6 psi
- IonSpray Voltage: 5500 V
- Temperature: 550°C
- Multiple Reaction Monitoring (MRM) Transitions:
 - Vandetanib: 475.1 \rightarrow 112.1
 - **Vandetanib-d4**: 479.1 \rightarrow 116.1
- Declustering Potential (DP): 80 V
- Entrance Potential (EP): 10 V
- Collision Energy (CE): 45 eV
- Collision Cell Exit Potential (CXP): 12 V





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